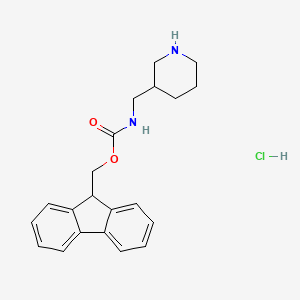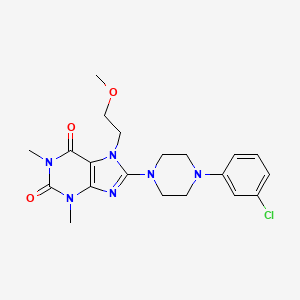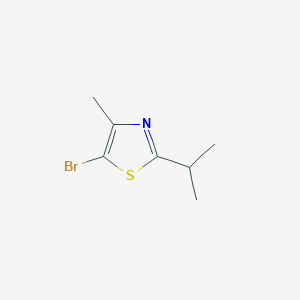
Thiazole, 5-bromo-4-methyl-2-(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Thiazole, 5-bromo-4-methyl-2-(1-methylethyl)-” is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Synthesis Analysis
Thiazole derivatives have been synthesized and characterized in various studies . For instance, 5-Bromothiazole can be prepared via treatment of 2,5-dibromothiazole with sodium ethoxide followed by hydrogenation over spongy nickel .Molecular Structure Analysis
The molecular structure of “Thiazole, 5-bromo-4-methyl-2-(1-methylethyl)-” is characterized by a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen . The molecular weight of a similar compound, “Thiazole, 4-methyl-2-(1-methylethyl)-”, is 141.234 .Chemical Reactions Analysis
Thiazole compounds are known for their reactivity. The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical And Chemical Properties Analysis
The physical and chemical properties of “Thiazole, 5-bromo-4-methyl-2-(1-methylethyl)-” can be inferred from related compounds. For instance, 5-Bromothiazole has a molecular weight of 164.02 .科学的研究の応用
Therapeutic Applications and Biological Significance
Thiazole derivatives have been recognized for their versatile therapeutic applications, including as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drugs. The review by Leoni et al. (2014) emphasizes the medicinal chemistry perspective of thiazole rings, highlighting their role in targeting specific enzymes with potential for disease treatment despite the risk of side effects due to multi-signaling pathway targets (Leoni, Locatelli, Morigi, & Rambaldi, 2014). Another part of their review focuses on thiazole derivatives acting on receptors, underscoring the unpredictability of pharmacological activity due to structural modifications of prototype drug molecules (Leoni, Locatelli, Morigi, & Rambaldi, 2014).
Antimicrobial and Anticancer Potential
The antimicrobial and anticancer potentials of thiazole derivatives have been extensively documented, with numerous patents filed between 2000 and 2017. Sharma et al. (2019) provide an overview of the significant patents and scientific articles that highlight the anti-infective and anticancer interest of thiazole-based compounds, pointing towards the continual interest among researchers in developing new drug molecules leveraging thiazole's intrinsic properties (Sharma, Bansal, Sharma, Pathak, & Sharma, 2019).
Pharmacological Diversity
The diverse pharmacological activities of thiazole derivatives, including their anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and neuroprotective effects, have been highlighted. The structural diversity and therapeutic potential of these compounds underscore their importance in pharmaceutical research and development. Notably, Sahiba et al. (2020) discuss the synthetic methodologies and biological properties of thiazolidines, a subgroup of thiazole derivatives, emphasizing their significant pharmacological diversity and potential as drug candidates (Sahiba, Sethiya, Soni, Agarwal, & Agarwal, 2020).
作用機序
The mechanism of action of thiazole derivatives can vary widely depending on the specific compound and its biological targets. Generally, molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
Safety and Hazards
将来の方向性
Thiazole derivatives have been the focus of numerous studies due to their potential in the development of various drugs and biologically active agents . Future research may continue to explore the synthesis, characterization, and application of these compounds in various fields, including medicinal chemistry.
特性
IUPAC Name |
5-bromo-4-methyl-2-propan-2-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNS/c1-4(2)7-9-5(3)6(8)10-7/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHKROPJNAJICK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-chlorophenyl)urea](/img/structure/B2746503.png)
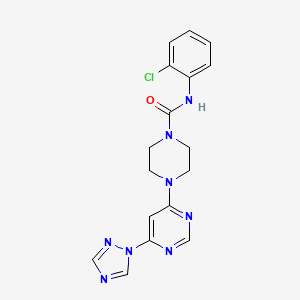


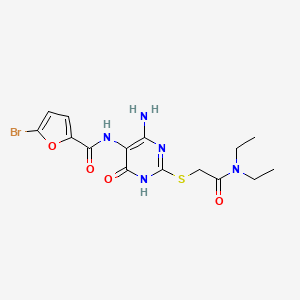

![1-(4-Butoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2746514.png)
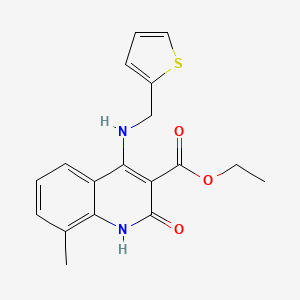
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4-difluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2746516.png)
![Methyl 5,5,7,7-tetramethyl-2-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2746517.png)
![Ethyl 2-[({[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)sulfanyl]acetate](/img/structure/B2746520.png)
